

# **AS100** potential therapeutic targets

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AS100   |           |
| Cat. No.:            | B605600 | Get Quote |

An In-depth Technical Guide on Potential Therapeutic Targets Related to "AS100"

This guide provides a detailed overview of several distinct therapeutic agents and protein families that fall under the "**AS100**" designation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on mechanism of action, experimental data, and relevant signaling pathways.

#### Introduction

The term "**AS100**" is associated with multiple, distinct therapeutic development programs. This guide delineates these entities to provide clarity and detailed scientific information on each. The covered topics include:

- ASN100: A monoclonal antibody combination therapy for Staphylococcus aureus pneumonia.
- ALT-100: A monoclonal antibody targeting eNAMPT for Acute Respiratory Distress Syndrome (ARDS).
- AC-100: A synthetic peptide for cartilage and hard tissue regeneration.
- The S100 Protein Family: A family of calcium-binding proteins implicated in a range of diseases, including cancer and inflammatory disorders.



# ASN100: A Neutralizing Antibody Combination for Staphylococcus aureus Pneumonia

ASN100 is an investigational therapy that was being developed by Arsanis for the prevention of S. aureus pneumonia in high-risk, mechanically ventilated patients. It is a combination of two fully human monoclonal antibodies, ASN-1 and ASN-2.[1][2]

## **Therapeutic Target and Mechanism of Action**

ASN100 is designed to neutralize six critical cytotoxins produced by S. aureus that are pivotal to its pathogenesis in pneumonia.[1]

- ASN-1 targets and neutralizes alpha-hemolysin (Hla) and four bi-component leukocidins:
   Panton-Valentine leukocidin (PVL), gamma-hemolysin AB (HlgAB), gamma-hemolysin CB (HlgCB), and leukocidin ED (LukED).[1][2]
- ASN-2 neutralizes the fifth leukocidin, LukGH (also known as LukAB).[1][2]

By neutralizing these toxins, ASN100 was developed to prevent the destruction of lung epithelial and immune cells, thereby allowing the host's immune system to more effectively clear the bacterial infection.[1]

#### **Preclinical Efficacy Data**

Preclinical studies in a rabbit model of lethal necrotizing pneumonia demonstrated the dosedependent efficacy of ASN100.

Table 1: Preclinical Efficacy of ASN100 in a Rabbit Pneumonia Model



| Dosage of ASN100 (mg/kg) | Survival Rate          | Key Findings                                                                                                                    |
|--------------------------|------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| 20                       | 100%                   | Complete protection from<br>lethal challenge. Significant<br>reduction in bacterial burden in<br>lungs and distal organs.[1][3] |
| 5                        | 100%                   | Complete protection from lethal challenge.[1]                                                                                   |
| 1.26                     | Not specified          | Significant reduction in bacterial burden.[3]                                                                                   |
| 0.32                     | Significantly improved | Dose-dependent protection observed.[3]                                                                                          |
| 0.08                     | Not specified          | Lowest dose tested.[3]                                                                                                          |
| Placebo                  | 0%                     | No survival.[3]                                                                                                                 |

#### **Clinical Trial and Status**

A Phase 2 clinical trial of ASN100 for the prevention of S. aureus pneumonia in high-risk, mechanically ventilated patients was initiated. However, the trial was discontinued following a planned interim analysis by an independent data review committee, which determined that the trial was unlikely to meet its primary endpoint.

A Phase 1 study in healthy volunteers showed that ASN100 was well-tolerated at doses up to 8000 mg, with a serum half-life of approximately 3 weeks.[2][4] The antibodies were also shown to penetrate into the lung epithelial lining fluid.[1][4]

#### **Experimental Protocols**

Rabbit Model of Lethal Necrotizing Pneumonia:

Rabbits were prophylactically treated with varying doses of ASN100 via intravenous infusion 24 hours prior to intratracheal challenge with a lethal dose of the USA300 community-associated methicillin-resistant S. aureus (CA-MRSA) strain.[3] Survival was monitored for up to 156 hours post-challenge.[3] For analysis of bacterial burden and lung pathology, animals were sacrificed



at 12 hours post-challenge, and lung and other organ tissues were collected for bacterial counts and histopathological examination (H&E and Giemsa staining).[3]

# **ASN100 Development Workflow**



Click to download full resolution via product page

Caption: Workflow of ASN100 from target identification to clinical trial discontinuation.

# ALT-100: Targeting eNAMPT in Acute Respiratory Distress Syndrome (ARDS)

ALT-100 is a humanized monoclonal antibody being developed by Aqualung Therapeutics for the treatment of Acute Respiratory Distress Syndrome (ARDS).[5]

#### Therapeutic Target and Mechanism of Action

The therapeutic target of ALT-100 is extracellular nicotinamide phosphoribosyltransferase (eNAMPT), a damage-associated molecular pattern (DAMP) molecule.[6][7] eNAMPT acts as a ligand for Toll-like receptor 4 (TLR4), and its binding initiates a pro-inflammatory signaling cascade.[7][8] This leads to the activation of NF-kB and the release of inflammatory cytokines, which contribute to increased vascular permeability and lung injury in ARDS.[7] ALT-100 is designed to neutralize eNAMPT, thereby inhibiting its interaction with TLR4 and suppressing the downstream inflammatory response.[8][9]

# **eNAMPT Signaling Pathway in ARDS**





Click to download full resolution via product page

Caption: ALT-100 neutralizes eNAMPT, preventing TLR4-mediated inflammation in ARDS.



#### **Preclinical and Clinical Data**

Preclinical studies in murine and porcine models of ARDS have shown that ALT-100 significantly attenuates inflammatory lung injury.[8][10] A Phase 1 clinical trial in healthy volunteers has been completed, demonstrating a favorable safety profile.[6] A Phase 2a study (the PUERTA trial) in patients with moderate to severe ARDS is planned.[6]

Table 2: ALT-100 Clinical Trial Dosing

| Trial Phase        | Population                 | Doses Investigated                                         | Route of<br>Administration |
|--------------------|----------------------------|------------------------------------------------------------|----------------------------|
| Phase 1            | Healthy Volunteers         | 0.1, 0.4, 1, and 4<br>mg/kg (single<br>ascending doses)[5] | Intravenous infusion       |
| Phase 2a (planned) | Moderate to Severe<br>ARDS | 0.4 and 1.0 mg/kg[11]                                      | Intravenous infusion       |

### **Experimental Protocols**

Murine Models of Acute Lung Injury:

Two models were used: a "one-hit" model with lipopolysaccharide (LPS) administration and a "two-hit" model with LPS followed by ventilator-induced lung injury (VILI).[12] Wild-type or endothelial cell-specific NAMPT knockout mice were administered either a polyclonal anti-eNAMPT antibody or the humanized ALT-100 mAb intravenously.[12] Lung injury was assessed by histological analysis (H&E staining), and inflammation was quantified by measuring protein and polymorphonuclear cell counts in bronchoalveolar lavage (BAL) fluid, as well as plasma cytokine levels (e.g., IL-6).[12]

# **AC-100: A Peptide for Cartilage Regeneration**

AC-100 is a therapeutic product candidate derived from an endogenous human protein that has shown promise in promoting the regeneration of cartilage and other hard tissues.[13]

### **Therapeutic Target and Mechanism of Action**



The precise molecular mechanism of AC-100 is not fully elucidated, but it is known to promote the formation of hard tissues.[13] Preclinical studies have demonstrated its ability to stimulate the repair of cartilage defects, leading to the formation of mature, normal hyaline cartilage.[13] It has also been shown to promote the regeneration of underlying damaged bone.[13]

### **Preclinical Efficacy in Cartilage Repair**

Preclinical studies in goat models with standardized knee cartilage defects have demonstrated the efficacy of AC-100.

Table 3: Summary of AC-100 Preclinical Studies in Goat Cartilage Defect Model

| Study Parameter | Methodology                                                                                                                                       | Key Findings |
|-----------------|---------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Animal Model    | Goats with standardized defects in knee cartilage.[13]                                                                                            | -            |
| Treatment       | Four weekly intra-articular injections of AC-100 or placebo.[13]                                                                                  | -            |
| Evaluation      | Assessment of cartilage quantity and quality after six months.[13]                                                                                | -            |
| Results         | AC-100 promoted cartilage repair in a dose-dependent manner compared to placebo. The regenerated tissue was mature, normal hyaline cartilage.[13] | -            |
| Safety          | Favorable safety profile with no inflammatory response observed.[13]                                                                              | -            |

# **Experimental Protocols**

Goat Model of Cartilage Regeneration:



Standardized defects were created in the knee cartilage of goats.[13] The animals then received four weekly intra-articular injections of either AC-100 at various doses or a placebo. [13] The quantity and quality of cartilage regeneration were evaluated after six months using several histological staining methods to assess the maturity and type of the newly formed cartilage.[13]

#### **AC-100 Experimental Workflow**



Click to download full resolution via product page

Caption: Experimental workflow for evaluating AC-100 in a goat cartilage regeneration model.

# The S100 Protein Family: Targets in Cancer and Inflammation

The S100 protein family consists of over 20 small, calcium-binding proteins that are involved in a multitude of cellular processes, including proliferation, differentiation, and inflammation. Dysregulated expression of S100 proteins is a hallmark of many cancers and inflammatory diseases, making them attractive therapeutic targets.

#### **General Mechanism of Action**

S100 proteins exert their functions both intracellularly and extracellularly.

- Intracellularly, they act as calcium sensors. Upon binding calcium, they undergo a
  conformational change that allows them to interact with and modulate the activity of a wide
  range of target proteins, including enzymes and transcription factors.
- Extracellularly, certain S100 proteins function as DAMPs. They are released from stressed or damaged cells and can bind to cell surface receptors, such as the Receptor for Advanced



Glycation Endproducts (RAGE) and Toll-like receptors (e.g., TLR4), to initiate inflammatory signaling pathways.

# S100 Proteins as Therapeutic Targets in Specific Cancers

Several S100 proteins have been identified as drivers of cancer progression and are being investigated as therapeutic targets.

Table 4: Selected S100 Proteins as Cancer Targets

| S100 Protein | Associated Cancer  | Key Signaling Pathways                                                                                                                                                         |
|--------------|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| S100A4       | Pancreatic Cancer  | Activates Src and Focal Adhesion Kinase (FAK) signaling, promoting cell migration and invasion.[14]                                                                            |
| S100B        | Malignant Melanoma | Affects the MAPK signaling pathway by increasing ERK phosphorylation and decreasing RSK phosphorylation.[15][16] Interacts with and inhibits the tumor suppressor p53.[16][17] |
| S100P        | Pancreatic Cancer  | Promotes cell proliferation and inhibits apoptosis.                                                                                                                            |

### **S100 Signaling Pathways in Cancer**

S100B Signaling in Malignant Melanoma:





Click to download full resolution via product page

Caption: S100B promotes melanoma progression by modulating MAPK signaling and inhibiting p53.

S100A4 Signaling in Pancreatic Cancer:





Click to download full resolution via product page

Caption: S100A4 promotes pancreatic cancer cell migration and invasion via Src and FAK.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Arsanis Presents Phase I And Preclinical Pharmacokinetic Data On Lead Product Candidate, ASN100, At IDWeek 2017 - BioSpace [biospace.com]
- 2. Randomized, Double-Blind, Placebo-Controlled, Single-Ascending-Dose Study of the Penetration of a Monoclonal Antibody Combination (ASN100) Targeting Staphylococcus aureus Cytotoxins in the Lung Epithelial Lining Fluid of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vivexia.fr [vivexia.fr]

#### Foundational & Exploratory





- 4. Serum and Lung Pharmacokinetics of ASN100, a Monoclonal Antibody Combination for the Prevention and Treatment of Staphylococcus aureus Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Circulating eNAMPT as a biomarker in the critically ill: acute pancreatitis, sepsis, trauma, and acute respiratory distress syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Watch Out for Top Pipeline Therapies Making an Impact in ARDS Market [delveinsight.com]
- 10. A Razor's Edge: Vascular Responses to Acute Inflammatory Lung Injury/Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of Safety and Efficacy of ALT-100mAb in Participants With Moderate/Severe ARDS [ctv.veeva.com]
- 12. Endothelial eNAMPT amplifies pre-clinical acute lung injury: efficacy of an eNAMPT-neutralising monoclonal antibody PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acologix Presents Data on Cartilage Regeneration by AC-100 at the 56th Annual Meeting of the Orthopaedic Research Society [prnewswire.com]
- 14. s100a4-promotes-pancreatic-cancer-progression-through-a-dual-signaling-pathway-mediated-by-src-and-focal-adhesion-kinase Ask this paper | Bohrium [bohrium.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The evolution of S100B inhibitors for the treatment of malignant melanoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AS100 potential therapeutic targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605600#as100-potential-therapeutic-targets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com